(1R,2S)-1-methylcyclopentane-1,2-diol

Description

Contextualization within the Field of Cyclopentane (B165970) Diol Chemistry

Cyclopentane diols are a class of cyclic alcohol compounds featuring a five-membered carbon ring with two hydroxyl (-OH) groups attached. These compounds serve as versatile building blocks in the synthesis of a wide range of chemical products, including pharmaceuticals, fragrances, and materials. lookchem.com The cyclopentane ring imparts a degree of conformational rigidity that is absent in linear molecules, which can be advantageous in controlling the outcomes of chemical reactions.

The reactivity and utility of cyclopentane diols are influenced by several factors, including the relative orientation (cis or trans) of the two hydroxyl groups and the presence of other substituents on the ring. nih.gov For instance, 1,2-cyclopentanediol is a key intermediate in the production of various chemicals and can be synthesized through the oxidation of cyclopentene (B43876). lookchem.comresearchgate.net The specific stereoisomer of the diol can affect the properties of the final products; for example, in polymers, a trans isomer in a cycloaliphatic monomer generally leads to higher rigidity and crystallinity compared to the cis isomer. nih.gov

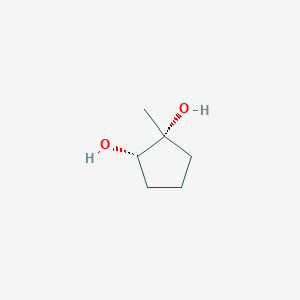

(1R,2S)-1-methylcyclopentane-1,2-diol is a specific member of this family, distinguished by a methyl group at the C1 position and a defined stereochemistry where the hydroxyl groups are in a cis orientation relative to each other. nih.gov This substitution and specific spatial arrangement are crucial for its role in asymmetric synthesis.

Below is an interactive data table detailing the chemical and physical properties of this compound. nih.gov

| Property | Value |

| Molecular Formula | C6H12O2 |

| Molecular Weight | 116.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 277739-84-1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Exact Mass | 116.083729621 Da |

| Complexity | 92.5 |

Data sourced from PubChem. nih.gov

Significance of Chiral 1,2-Diols in Stereoselective Organic Synthesis

Chiral 1,2-diols, also known as vicinal diols, are compounds containing two hydroxyl groups on adjacent carbon atoms, with at least one of these carbons being a stereocenter. These structural motifs are of paramount importance in stereoselective organic synthesis, a field focused on creating specific stereoisomers of a target molecule. nih.gov The ability to control the three-dimensional structure of a molecule is critical in areas like medicine and materials science, where different enantiomers can have vastly different biological activities or physical properties.

The significance of chiral 1,2-diols stems from their widespread use as:

Chiral Ligands and Catalysts: They can be complexed with metals to form chiral catalysts that guide a reaction to produce one enantiomer over the other. alfachemic.com

Chiral Auxiliaries: They can be temporarily attached to a starting material to direct a reaction's stereochemical outcome, after which they are removed.

Chiral Building Blocks: They are incorporated directly into the final product, contributing their inherent chirality to the target molecule. alfachemic.com

Optically pure 1,2-diols are considered privileged structural motifs found in numerous natural products and pharmaceuticals. nih.gov Their synthesis is a key challenge, with methods often relying on catalytic asymmetric processes to achieve high enantioselectivity. nih.govresearchgate.net Chiral diols like TADDOLs and BINOL derivatives are well-known for their ability to induce enantioselectivity in a variety of reactions by creating a specific chiral environment around the reacting molecules. nih.govsigmaaldrich.com This is often achieved through the coordination of the diol's hydroxyl groups with reagents or substrates. nih.gov

This compound, with its defined stereocenters at the C1 and C2 positions, is a prime example of a chiral 1,2-diol. nih.gov Its rigid cyclopentane framework and the specific spatial arrangement of its hydroxyl and methyl groups allow it to create a well-defined chiral environment, making it a valuable tool for chemists aiming to perform highly selective asymmetric transformations. alfachemic.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-1-methylcyclopentane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(8)4-2-3-5(6)7/h5,7-8H,2-4H2,1H3/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZBNRSGTBIHPO-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@H]1O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Foundations of 1r,2s 1 Methylcyclopentane 1,2 Diol

Advanced Nomenclature and Stereoisomeric Relationships of 1-methylcyclopentane-1,2-diol

The structure of 1-methylcyclopentane-1,2-diol contains two stereogenic centers at the C1 and C2 positions of the cyclopentane (B165970) ring. This gives rise to a total of four possible stereoisomers (2n, where n=2). The specific nomenclature, such as (1R,2S), designates the precise three-dimensional arrangement of the substituents at these chiral centers.

Absolute Configuration and Enantiomeric Forms

The absolute configuration of each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For 1-methylcyclopentane-1,2-diol, the substituents at C1 are -OH, the C2 carbon of the ring, the C5 carbon of the ring, and a -CH3 group. At C2, the substituents are -OH, the C1 carbon, the C3 carbon, and a hydrogen atom.

The compound (1R,2S)-1-methylcyclopentane-1,2-diol has the R configuration at the first carbon and the S configuration at the second. Its enantiomer, which is a non-superimposable mirror image, is (1S,2R)-1-methylcyclopentane-1,2-diol nih.gov. Enantiomers share identical physical properties such as melting point and boiling point but rotate plane-polarized light in equal but opposite directions.

The other two possible stereoisomers are (1R,2R)-1-methylcyclopentane-1,2-diol and (1S,2S)-1-methylcyclopentane-1,2-diol . This pair also constitutes a set of enantiomers.

Diastereomeric Relationships and Cis/Trans Isomerism

Diastereomers are stereoisomers that are not mirror images of each other. In the context of 1-methylcyclopentane-1,2-diol, the (1R,2S) isomer is a diastereomer of both the (1R,2R) and (1S,2S) isomers. Diastereomers typically have different physical and chemical properties.

The relative stereochemistry of the substituents on the cyclopentane ring can be described using cis/trans isomerism.

Trans Isomers : When the two hydroxyl groups are on opposite sides of the ring plane. The enantiomeric pair (1R,2S) and (1S,2R) represent the trans configuration.

Cis Isomers : When the two hydroxyl groups are on the same side of the ring plane. The enantiomeric pair (1R,2R) and (1S,2S) represent the cis configuration nist.gov.

The relationships between the four stereoisomers are summarized in the table below.

| Absolute Configuration | Relationship to (1R,2S) | Relative Stereochemistry (Hydroxyl Groups) |

| This compound | Identity | Trans |

| (1S,2R)-1-methylcyclopentane-1,2-diol | Enantiomer | Trans |

| (1R,2R)-1-methylcyclopentane-1,2-diol | Diastereomer | Cis |

| (1S,2S)-1-methylcyclopentane-1,2-diol | Diastereomer | Cis |

Methodologies for Absolute and Relative Stereochemistry Determination

Determining the precise stereochemistry of chiral diols is a critical task in organic chemistry. A variety of spectroscopic and chemical methods have been developed for this purpose.

Spectroscopic Techniques for Chiral Diols

Spectroscopic methods offer non-destructive analysis and are widely used to elucidate the stereochemistry of chiral molecules, including diols.

| Technique | Principle | Application to Diols |

| Nuclear Magnetic Resonance (NMR) | Chiral derivatizing agents create diastereomeric compounds which exhibit distinct NMR signals. The differences in chemical shifts (e.g., Δδ) can be correlated to the absolute configuration. researchgate.net | The Mosher method, involving esterification with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is commonly used. Comparing the ¹H NMR spectra of the resulting bis-MTPA esters allows for the assignment of absolute configuration at both stereocenters. researchgate.netresearchgate.net |

| Circular Dichroism (CD) | Chiral molecules absorb left- and right-circularly polarized light differently. The resulting CD spectrum is characteristic of a specific enantiomer. nih.govnih.gov | For vicinal diols, complexation with dimolybdenum tetraacetate can induce a predictable Cotton effect in the CD spectrum, allowing for the determination of the absolute configuration of the diol moiety. nih.gov Host-guest chemistry, where the diol's stereochemistry induces a measurable helicity in a host molecule, is also used. acs.org |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light. It provides detailed structural information about chiral molecules in solution. nih.gov | VCD has emerged as a powerful technique for the direct assignment of absolute configuration without the need for crystallization or derivatization, serving as a viable alternative to X-ray crystallography. nih.gov |

Chemical Derivatization for Stereochemical Assignment

Chemical derivatization involves reacting the diol with a known chiral or achiral reagent to form a new compound whose stereochemistry is easier to determine or which helps to distinguish between isomers. researchgate.net

| Method | Reagent(s) | Principle | Outcome |

| Mosher's Method | (R)- and (S)-MTPA Chloride | The diol is converted into a mixture of diastereomeric esters. The analysis of chemical shift differences (Δδ = δS - δR) in the ¹H NMR spectrum of these esters reveals the absolute configuration. researchgate.netresearchgate.net | Assignment of absolute configuration (R/S) at the carbinol centers. |

| Acetonide Formation | Acetone (B3395972), Acid Catalyst | cis-1,2-diols react readily with acetone to form a five-membered cyclic ketal (an acetonide) because the hydroxyl groups are spatially close. trans-1,2-diols, where the hydroxyls are far apart, do not react under the same conditions. youtube.com | Determination of relative stereochemistry (cis vs. trans). |

| Boronic Acid Esterification | Boronic Acids (e.g., 2-bromopyridine-5-boronic acid) | Vicinal diols react rapidly with boronic acids to form stable cyclic boronate esters. This derivatization can be used to improve detection and separation. nih.gov | Primarily used for profiling and detection, but using chiral boronic acids can enable stereochemical differentiation. |

Conformational Analysis of 1,2-Diols

The conformational preferences of 1,2-diols are governed by a balance of steric hindrance and stabilizing electronic interactions, most notably intramolecular hydrogen bonding. acs.orgpearson.com In acyclic 1,2-diols like ethane-1,2-diol, rotation occurs around the central C-C bond, leading to different conformers. The gauche conformation is often more stable than the anti conformation because it allows the two hydroxyl groups to be in proximity, facilitating the formation of an intramolecular hydrogen bond. acs.orgpearson.com

However, some quantum mechanical studies suggest that a true hydrogen bond according to Bader's theory of atoms in molecules may not exist in vicinal diols, and that the stability of the gauche conformer may be attributed to other factors of the "gauche effect". acs.orgnih.gov

For cyclic diols like this compound, the conformational analysis is more complex due to the constraints of the ring. The cyclopentane ring is not planar and typically adopts an envelope or twist conformation to minimize torsional strain. The substituents on the ring can occupy pseudo-axial or pseudo-equatorial positions.

In the case of a trans-diol such as this compound, the two hydroxyl groups are on opposite faces of the ring. The ring will adopt a conformation that minimizes steric repulsions between the methyl group and the two hydroxyl groups while potentially allowing for an intramolecular hydrogen bond, although this is less likely than in a flexible acyclic system due to the fixed distance between the oxygen atoms. The most stable conformation will represent the lowest energy state considering all steric and electronic interactions within the molecule.

Theoretical Approaches to Conformational Preferences

The conformational preferences of this compound and related substituted cyclopentanes are extensively studied using a variety of computational chemistry methods. These theoretical approaches provide detailed insights into the relative energies of different conformations and the barriers to their interconversion. The most prominent methods include ab initio calculations, Density Functional Theory (DFT), and Molecular Mechanics (MM).

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and DFT methods, with functionals like B3LYP and M06-2X, are powerful tools for exploring the potential energy surface of a molecule. nih.govbohrium.com These methods solve the Schrödinger equation with varying levels of approximation to determine the electronic structure and, consequently, the geometry and energy of the molecule. For substituted cyclopentanes, these calculations can predict the puckering of the ring and the preferred pseudo-axial or pseudo-equatorial orientation of each substituent. nih.gov

Molecular Mechanics (MM) offers a computationally less intensive alternative by using classical mechanics principles to model the molecule. Force fields, which are sets of parameters describing bond stretching, angle bending, torsional angles, and non-bonded interactions, are used to calculate the steric energy of a given conformation. By minimizing this steric energy, the most stable conformation can be identified. While generally less accurate than ab initio or DFT methods for subtle electronic effects, MM can be very effective for predicting geometries and relative energies of conformers, especially for larger molecules.

A comprehensive study on a range of mono- and di-substituted five-membered rings using DFT (B3LYP, M06-2X) and MP2 methods has shown that the conformational preference is primarily governed by the specific characteristics of the substituents. nih.gov The study of cis- and trans-2-methylcyclopentanol (B1328918), a close analog of 1-methylcyclopentane-1,2-diol, reveals that different computational methods can sometimes predict different global minima, highlighting the complexity and the subtle energy differences between conformers. nih.gov For instance, in trans-2-methylcyclopentanol, the B3LYP functional predicted a different most stable conformation compared to the M06-2X and MP2 methods. nih.gov

| Computational Method | Key Principles | Application to this compound |

| Ab initio (e.g., MP2) | Solves the Schrödinger equation from first principles with approximations. | Provides accurate energy calculations for different conformers, considering electron correlation effects. |

| Density Functional Theory (DFT) | Models electron density to calculate the system's energy. Functionals like B3LYP and M06-2X are common. | Balances accuracy and computational cost for exploring the potential energy surface and identifying stable conformers. |

| Molecular Mechanics (MM) | Uses classical physics and parameterized force fields to calculate steric energy. | Efficiently predicts geometries and relative stabilities of multiple conformers, useful for initial conformational searches. |

Influence of Stereochemistry on Molecular Conformation

The specific stereochemistry of this compound is the determining factor for its three-dimensional structure and, consequently, its physical and chemical properties. The designation (1R, 2S) indicates a trans relationship between the substituents on carbons 1 and 2. Specifically, the methyl group and the hydroxyl group at C1 are on one side of the ring, while the hydroxyl group at C2 is on the opposite side. This arrangement dictates the preferred puckering of the cyclopentane ring to minimize steric hindrance.

In substituted cyclopentanes, substituents can occupy pseudo-axial or pseudo-equatorial positions. Generally, bulky groups prefer the pseudo-equatorial position to avoid steric clashes with other atoms on the ring. nih.gov For this compound, the conformational analysis is complicated by the presence of three substituents. The methyl group, being sterically demanding, will have a strong preference for a pseudo-equatorial orientation. The hydroxyl groups can participate in hydrogen bonding, which can also influence the conformational preference.

Computational studies on trans-2-methylcyclopentanol provide valuable insights. nih.gov In this molecule, the methyl group consistently prefers a pseudo-equatorial position to minimize steric strain. The hydroxyl group's preference is more nuanced and can be influenced by subtle electronic effects and the potential for intramolecular hydrogen bonding. In the case of this compound, the molecule will likely adopt an envelope or half-chair conformation where the methyl group occupies a pseudo-equatorial position. The relative orientations of the two hydroxyl groups will then be a balance between minimizing their own steric interactions and potentially forming a stabilizing intramolecular hydrogen bond.

The relative energies of different conformers of trans-2-methylcyclopentanol, as calculated by various theoretical methods, illustrate the subtle energetic differences that govern conformational preferences. These values, while not directly for this compound, provide a reasonable estimate of the energetic landscape for a similarly substituted cyclopentane ring.

| Conformer of trans-2-methylcyclopentanol | Relative Energy (kcal/mol) - B3LYP | Relative Energy (kcal/mol) - M06-2X | Relative Energy (kcal/mol) - MP2 |

| Conformer A (Me: pseudo-equatorial, OH: pseudo-axial) | 0.00 | 0.23 | 0.38 |

| Conformer B (Me: pseudo-equatorial, OH: pseudo-equatorial) | 0.08 | 0.00 | 0.00 |

| Conformer C (Me: pseudo-axial, OH: pseudo-equatorial) | 1.34 | 1.45 | 1.50 |

| Conformer D (Me: pseudo-axial, OH: pseudo-axial) | 1.54 | 1.70 | 1.75 |

Data extrapolated from computational studies on trans-2-methylcyclopentanol. nih.gov

This data suggests that conformations with a pseudo-equatorial methyl group are significantly more stable than those with a pseudo-axial methyl group, with an energy penalty of over 1.3 kcal/mol. The preference between a pseudo-axial and pseudo-equatorial hydroxyl group is less pronounced and can be method-dependent, indicating a more flexible conformational equilibrium for this substituent. For this compound, a similar trend is expected, with the dominant conformations being those that place the bulky methyl group in a pseudo-equatorial position to minimize steric strain.

Chemical Transformations and Reactivity of 1r,2s 1 Methylcyclopentane 1,2 Diol Derivatives

Strategic Derivatization for Synthetic Utility

The protection of the 1,2-diol moiety in (1R,2S)-1-methylcyclopentane-1,2-diol is a critical step in multi-step syntheses to prevent unwanted side reactions. The proximity of the two hydroxyl groups allows for the formation of cyclic protecting groups, which offers a degree of rigidity and stereochemical control. Common strategies involve the formation of cyclic acetals, carbonates, and silyl (B83357) ethers. chem-station.comthieme-connect.de

The choice of protecting group is dictated by the reaction conditions of the subsequent synthetic steps. For instance, acetals are stable under basic and reductive conditions but are readily cleaved by acid. thieme-connect.de This differential stability is a cornerstone of modern synthetic strategy. The formation of an isopropylidene acetal, for example, by reacting the diol with acetone (B3395972) or 2,2-dimethoxypropane (B42991) under acidic catalysis, is a common and efficient method for protecting 1,2-diols. thieme-connect.deyoutube.com

Orthoesters also serve as effective protecting groups for 1,2-diols, offering a range of stabilities and deprotection conditions. alfa-chemistry.comnumberanalytics.com For instance, treatment of a diol with trimethyl orthoacetate in the presence of an acid catalyst can yield an orthoacetate derivative. researchgate.net These can be hydrolyzed under specific conditions, providing another layer of selective deprotection.

Below is a table summarizing common protecting groups for 1,2-diols and their typical conditions for formation and cleavage.

| Protecting Group | Reagents for Protection | Conditions for Cleavage | Stability |

| Isopropylidene Acetal (Acetonide) | Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., PTSA) | Aqueous acid (e.g., HCl, H2SO4) | Stable to bases, nucleophiles, and reducing agents |

| Benzylidene Acetal | Benzaldehyde, acid catalyst | Catalytic hydrogenation or strong acid | Stable to bases; allows for regioselective cleavage |

| Cyclic Carbonate | Phosgene, triphosgene, or carbonyldiimidazole | Base (e.g., K2CO3 in methanol) | Stable to acidic conditions |

| Di-tert-butylsilylene (DTBS) | Di-tert-butylsilyl bis(trifluoromethanesulfonate) | Fluoride ion source (e.g., TBAF) | Stable to a wide range of non-fluoride conditions |

| Orthoester | Trimethyl orthoformate, acid catalyst | Mild aqueous acid | Sensitive to acid |

Esterification and etherification of one or both hydroxyl groups of this compound can be employed to modulate the steric and electronic properties of the molecule, thereby influencing the outcome of subsequent reactions.

Esterification is typically achieved by reacting the diol with an acyl chloride or anhydride (B1165640) in the presence of a base. The resulting ester can act as a protecting group or as a precursor for other functional groups. For example, the Diol-Ritter reaction on diol monoesters can lead to the synthesis of vicinal amidoesters. nih.gov In this reaction, a diol monoester, when treated with a Lewis acid, can form a dioxonium (B1252973) cation intermediate which is then opened by a nitrile nucleophile. nih.gov

Etherification , commonly carried out via the Williamson ether synthesis, involves the deprotonation of the alcohol followed by reaction with an alkyl halide. masterorganicchemistry.comscience.gov This SN2 reaction is effective for forming ethers from primary alkyl halides. masterorganicchemistry.com The formation of an ether can significantly alter the hydrogen-bonding capability and the nucleophilicity of the oxygen atom, which can be synthetically advantageous. For instance, converting the hydroxyl groups to their corresponding methyl ethers can increase the lipophilicity of the molecule and prevent its participation in acid-base chemistry.

Ring-Opening and Rearrangement Reactions

The derivatives of this compound can undergo a variety of ring-opening and rearrangement reactions, often driven by the release of ring strain or the formation of a more stable carbocation intermediate.

Cyclic ethers, such as epoxides, derived from the cyclopentane (B165970) framework are susceptible to acid-catalyzed ring-opening. pressbooks.pub For example, 1,2-epoxy-1-methylcyclopentane, which can be conceptually derived from 1-methylcyclopentene (B36725), undergoes ring-opening in the presence of acid. chegg.com The reaction proceeds via protonation of the epoxide oxygen, making it a better leaving group. masterorganicchemistry.com The subsequent nucleophilic attack occurs at the more substituted carbon atom due to the development of a partial positive charge, a characteristic of an SN1-like transition state. libretexts.orgopenstax.org This results in the formation of a trans-1,2-diol upon hydrolysis. libretexts.orgpressbooks.pub The regiochemistry of this ring-opening is a key consideration in synthetic design. libretexts.orgopenstax.org Theoretical studies have suggested that the mechanism is often a borderline SN2 type, with significant carbocationic character in the transition state. unicamp.br

Another important acid-catalyzed reaction of 1,2-diols is the pinacol (B44631) rearrangement. wikipedia.orgorganic-chemistry.org In this reaction, protonation of one hydroxyl group is followed by the loss of water to form a carbocation. A subsequent 1,2-alkyl or 1,2-hydride shift leads to a more stable resonance-stabilized cation, which upon deprotonation gives a ketone. libretexts.orgmasterorganicchemistry.comchemistrysteps.com For a diol on a cyclopentane ring, this could potentially lead to ring expansion or contraction, depending on the migratory aptitude of the substituents. organic-chemistry.orgmasterorganicchemistry.com

While not directly involving this compound, metal-promoted rearrangements of related strained ring systems, such as cyclobutane-1,2-diols, can be synthetically relevant for accessing cyclopentanone (B42830) structures. For example, acid-catalyzed ring expansion of certain cyclobutane (B1203170) diols can lead to the formation of chiral cyclopentanones. mdpi.com Similarly, rhodium-catalyzed rearrangements of vinylcyclopropanes, which can be accessed from cyclopropyl (B3062369) ketones, provide a route to 1,3-dienes. nih.gov These types of metal-catalyzed rearrangements highlight the synthetic potential of strained ring systems as precursors to more complex molecular architectures.

Controlled Oxidation Reactions to Intermediate Ketone Species

The selective oxidation of one of the hydroxyl groups in a 1,2-diol to a ketone is a valuable transformation, yielding an α-hydroxy ketone. stanford.edu This moiety is a versatile intermediate in organic synthesis. The challenge in oxidizing vicinal diols lies in achieving selectivity for one hydroxyl group over the other and avoiding over-oxidation or C-C bond cleavage. thieme-connect.com

Numerous methods have been developed for the chemo- and regioselective oxidation of secondary alcohols in the presence of other functional groups. thieme-connect.comthieme-connect.com The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride followed by a hindered base like triethylamine, is a mild and effective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgorganic-chemistry.orgadichemistry.comchemistrysteps.commissouri.edu This method is known for its tolerance of a wide range of functional groups and is performed at low temperatures to avoid side reactions. adichemistry.com

The choice of oxidant can influence which hydroxyl group is preferentially oxidized. researchgate.net While thermodynamics generally favors the oxidation of secondary alcohols to ketones over primary alcohols to aldehydes, the difference in oxidation potential is often small. researchgate.net

The table below presents a comparison of common methods for the oxidation of secondary alcohols.

| Oxidation Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Low temperature (-78 °C), CH₂Cl₂ | Mild conditions, high yields, avoids toxic metals | Malodorous dimethyl sulfide (B99878) byproduct, requires low temperatures |

| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Room temperature, CH₂Cl₂ | Mild, neutral conditions, high yields | Reagent is shock-sensitive, expensive |

| Pyridinium Chlorochromate (PCC) | Pyridinium chlorochromate | Room temperature, CH₂Cl₂ | Readily available, simple procedure | Chromium-based (toxic), acidic conditions |

| Tempo-Catalyzed Oxidation | TEMPO, NaOCl | Room temperature, biphasic (e.g., CH₂Cl₂/H₂O) | Catalytic, uses inexpensive bleach as terminal oxidant | Can be sensitive to substrate structure |

Conversion to Chiral Amino Alcohols via Reaction with Amines

The transformation of vicinal diols to chiral amino alcohols is a significant reaction in organic synthesis, providing access to valuable building blocks for pharmaceuticals and chiral ligands. This conversion typically involves the selective replacement of a hydroxyl group with an amino group, often proceeding through activation of one of the hydroxyl functionalities followed by nucleophilic substitution with an amine.

While general strategies for the amination of diols have been reported, including methods such as nickel-catalyzed monoamination, enzymatic cascades, and ruthenium-catalyzed processes, specific applications of these methods to derivatives of this compound are not documented in the available literature. The stereochemistry of the starting material, with a chiral tertiary alcohol at the C1 position and a chiral secondary alcohol at the C2 position, presents a unique substrate for such transformations. The challenge lies in achieving regioselective and stereoselective amination to produce the desired chiral amino alcohol.

Due to the absence of specific research on the reaction of this compound derivatives with amines, a data table summarizing reaction conditions, yields, and stereochemical outcomes cannot be provided at this time. Further experimental investigation is required to explore the reactivity of this specific diol and its derivatives in the synthesis of chiral amino alcohols.

Applications of 1r,2s 1 Methylcyclopentane 1,2 Diol and Its Stereoisomers in Modern Organic Synthesis

Utilization as Chiral Building Blocks

Chiral building blocks, often referred to as synthons, are enantiomerically pure compounds that are incorporated into the structure of a larger, more complex target molecule. This approach, known as chiral pool synthesis, is a powerful strategy for the construction of stereochemically defined molecules.

Enabling the Synthesis of Enantiopure Compounds

The defined stereochemistry of (1R,2S)-1-methylcyclopentane-1,2-diol and its stereoisomers makes them attractive starting materials for the synthesis of a variety of enantiopure compounds. The vicinal diol functionality on a cyclopentane (B165970) scaffold allows for a range of chemical transformations that can proceed with high stereocontrol. For instance, the diol can be selectively protected and then further functionalized, or it can be converted into other key functional groups such as epoxides or amino alcohols.

Advanced Intermediates in Complex Molecule Construction

For example, in the synthesis of prostaglandins (B1171923) or carbocyclic nucleosides, which feature a cyclopentane core, starting with a chiral cyclopentane derivative like This compound would be a highly convergent approach. The existing stereocenters can influence the stereochemical outcome of reactions at other positions on the ring, a phenomenon known as substrate control.

Role as Chiral Auxiliaries in Asymmetric Transformations

A chiral auxiliary is a chiral compound that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed and can ideally be recovered for reuse.

Design and Application of Diol-Derived Chiral Auxiliaries

Although no chiral auxiliaries derived directly from This compound are prominently featured in the scientific literature, its structure is highly analogous to other 1,2-difunctionalized cyclopentanes that have been successfully employed as precursors for potent chiral auxiliaries. A notable example is the chiral auxiliary derived from the structurally similar (1S,2R)-2-aminocyclopentan-1-ol . nih.gov

This amino alcohol can be converted into a conformationally rigid oxazolidinone auxiliary. The cyclopentane ring fused to the oxazolidinone core creates a specific steric environment that effectively shields one face of the enolate derived from an attached acyl group. This facial bias then directs the approach of an electrophile, leading to a highly diastereoselective reaction. nih.gov

Table 1: Conceptual Design of a Chiral Auxiliary from this compound

| Precursor | Potential Auxiliary Type | Key Structural Feature | Proposed Mechanism of Stereocontrol |

| This compound | Dioxolane or related acetal | Fused cyclopentane ring | The rigid bicyclic structure would create a distinct steric environment, blocking one face of a reacting center attached to the auxiliary. |

Impact on Diastereoselectivity and Enantioselectivity in Alkylation and Other Reactions

The efficacy of a chiral auxiliary is measured by its ability to induce high levels of diastereoselectivity and, ultimately, enantioselectivity in a reaction. While direct data for an auxiliary derived from This compound is unavailable, the performance of the auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol in asymmetric alkylation reactions provides a strong indication of the potential of such systems. nih.gov

In studies involving the oxazolidinone auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol , excellent diastereoselectivities (>99%) were achieved in the alkylation of its N-acyl derivatives. nih.gov This high level of stereocontrol is attributed to the rigid conformation of the fused ring system, which effectively directs the incoming electrophile to one face of the enolate.

Table 2: Diastereoselective Alkylation using a Chiral Auxiliary Derived from (1S,2R)-2-aminocyclopentan-1-ol (as an analogue)

| Electrophile (R-X) | Product Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzyl bromide | >99:1 | 95 |

| Allyl iodide | >99:1 | 92 |

| Ethyl iodide | >99:1 | 96 |

| Isopropyl iodide | >99:1 | 85 |

Data based on the performance of the analogous (1S,2R)-2-aminocyclopentan-1-ol derived auxiliary. nih.gov

Following the alkylation reaction, the chiral auxiliary can be cleaved to yield the enantiomerically enriched carboxylic acid, alcohol, or other desired product, and the auxiliary can be recovered. The high diastereoselectivities observed with the analogous cyclopentane-based auxiliary strongly suggest that a chiral auxiliary derived from This compound would also be a powerful tool for controlling stereochemistry in a variety of asymmetric transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions.

Theoretical and Computational Investigations of 1r,2s 1 Methylcyclopentane 1,2 Diol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and energetics of (1R,2S)-1-methylcyclopentane-1,2-diol. These calculations can provide detailed information about molecular orbital energies, charge distribution, and thermodynamic stability.

Molecular Orbitals and Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. For a vicinal diol like this compound, the HOMO is expected to be localized on the oxygen atoms of the hydroxyl groups, indicating their nucleophilic character. The LUMO would likely be associated with the antibonding C-O orbitals, which can accept electrons in reactions with nucleophiles. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

Energetics and Thermodynamic Stability: Quantum chemical calculations can accurately predict the enthalpy of formation and Gibbs free energy of this compound. By comparing the calculated energies of different stereoisomers, the relative thermodynamic stabilities can be determined. For instance, the stereochemistry of the methyl and hydroxyl groups significantly influences the molecule's stability due to steric and electronic effects.

Below is a hypothetical data table illustrating the kind of energetic data that could be obtained from quantum chemical calculations for different isomers of 1-methylcyclopentane-1,2-diol. The values are illustrative and based on general principles of stereoisomer stability.

| Isomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| (1R,2S) | 0.00 | 2.1 |

| (1S,2R) | 0.00 | 2.1 |

| (1R,2R) | +1.2 | 2.5 |

| (1S,2S) | +1.2 | 2.5 |

Note: The (1R,2S) and (1S,2R) isomers are enantiomers and thus have identical energies. The (1R,2R) and (1S,2S) isomers are also enantiomers. The relative energy difference is due to the different spatial arrangement of the substituents.

Mechanistic Studies of Reactions Involving Cyclopentane (B165970) Diols

Computational studies are invaluable for elucidating the mechanisms of reactions involving cyclopentane diols. For this compound, reactions such as oxidation, dehydration, and etherification are of interest. Theoretical calculations can map out the potential energy surface for these reactions, identifying transition states and intermediates.

Dehydration Reactions: The acid-catalyzed dehydration of this compound can proceed through different pathways, leading to the formation of various unsaturated products. Computational modeling can determine the activation energies for each pathway, predicting the major products under different reaction conditions. For example, the formation of an epoxide versus an unsaturated alcohol can be computationally explored.

Oxidation Reactions: The oxidation of the diol to a dicarbonyl compound can also be studied computationally. The mechanism of oxidation using various reagents can be modeled to understand the stereoselectivity of the reaction.

A computational study on the deoxydehydration of a cyclic trans-diol catalyzed by a vanadium complex revealed a stepwise mechanism involving a triplet state, which was energetically favorable over a concerted pathway. chemrxiv.org This highlights the ability of computational chemistry to uncover complex reaction mechanisms that may not be apparent from experimental data alone.

Computational Modeling of Conformational Preferences and Intermolecular Interactions

The biological activity and physical properties of this compound are heavily influenced by its three-dimensional structure. Computational modeling, including molecular mechanics and ab initio methods, can predict the preferred conformations of the molecule and its interactions with other molecules.

Conformational Analysis: The cyclopentane ring is not planar and can adopt various puckered conformations, such as the envelope and half-chair forms. The substituents on the ring will have different energies in axial and equatorial positions. For trans-cyclopentane-1,2-diol, both envelope and half-chair conformations have been computationally identified, with the diequatorial hydroxyl group conformation being more stable in the half-chair form. rsc.org The presence of the methyl group in this compound will further influence the conformational landscape. Intramolecular hydrogen bonding between the two hydroxyl groups can also play a significant role in stabilizing certain conformations, although studies on vicinal diols suggest this interaction is weak. nih.gov

A theoretical study of cyclopentanol (B49286) and its diol derivatives showed that ab initio calculations could predict the most stable conformations, which were in good agreement with experimental data. rsc.org

Intermolecular Interactions: Computational models can also simulate the intermolecular interactions of this compound with solvent molecules or biological receptors. This is crucial for understanding its solubility and potential biological activity. Hydrogen bonding between the hydroxyl groups and water molecules, for example, can be modeled to predict its aqueous solubility.

The following table illustrates a hypothetical conformational analysis of this compound, showing the relative energies of different ring puckering conformations.

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

| Half-Chair | 0.0 | 45 |

| Envelope | +0.8 | 25 |

Kinetic and Thermodynamic Analyses of Relevant Reaction Pathways

By combining the energetic data from quantum chemical calculations with transition state theory, it is possible to perform kinetic and thermodynamic analyses of reactions involving this compound.

Thermodynamic Control vs. Kinetic Control: In many reactions, multiple products can be formed. Thermodynamic analysis can predict the most stable product, which will be favored under conditions of thermodynamic control (e.g., higher temperatures and longer reaction times). Kinetic analysis, on the other hand, can predict the product that is formed fastest, which will be favored under kinetic control (e.g., lower temperatures and shorter reaction times). For example, in the isomerization of cis-1,2-diols to trans-1,2-diols, a shift from kinetic to thermodynamic control can be achieved, leading to the more stable trans product. nih.govacs.org

A computational study on the Diels-Alder reaction of acrolein and 1,3-butadiene (B125203) demonstrated the calculation of kinetic and thermodynamic parameters, including activation energy, enthalpy of reaction, and Gibbs free energy of reaction, which showed the reaction to be exothermic and spontaneous. chemsociety.org.ng Similar analyses could be applied to reactions of this compound.

The table below provides a hypothetical example of calculated thermodynamic and kinetic parameters for a reaction involving this compound.

| Reaction Parameter | Calculated Value |

| Enthalpy of Reaction (ΔH) | -25 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -20 kcal/mol |

| Activation Energy (Ea) | 15 kcal/mol |

Q & A

Q. What synthetic strategies are effective for achieving enantioselective synthesis of (1R,2S)-1-methylcyclopentane-1,2-diol?

Methodological Answer: Enantioselective synthesis can be achieved via catalytic asymmetric dihydroxylation of cyclopentene derivatives or enzymatic resolution. For example, Sharpless asymmetric dihydroxylation using chiral ligands (e.g., (DHQ)2PHAL) can introduce stereocenters. Alternatively, enzymatic methods leveraging oxidoreductases (e.g., diol dehydrogenases) may resolve racemic mixtures, as seen in studies on limonene-1,2-diol stereoisomers . Post-synthesis purification via chiral chromatography (e.g., HPLC with amylose-based columns) ensures high enantiomeric excess.

Q. How is the stereochemistry of this compound confirmed experimentally?

Methodological Answer: X-ray crystallography is the gold standard for absolute stereochemical determination, as demonstrated in structural studies of cyclopentane-1,2-diol metal complexes . For rapid analysis, nuclear Overhauser effect (NOE) NMR experiments can identify spatial proximity of protons, while <sup>13</sup>C NMR coupling constants (e.g., <sup>3</sup>JCH) provide insights into dihedral angles. Chiral derivatizing agents (e.g., Mosher’s acid) can also enhance NMR-based stereochemical analysis.

Q. Which spectroscopic techniques are critical for characterizing this diol?

Methodological Answer:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify hydroxyl protons (δ 1.5–2.5 ppm) and carbinol carbons (δ 70–80 ppm). COSY and HSQC correlate proton-proton and proton-carbon networks.

- IR Spectroscopy : O-H stretches (3200–3600 cm<sup>-1</sup>) confirm diol functionality.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, as shown in nucleoside analog studies .

Advanced Research Questions

Q. How does the (1R,2S) configuration influence coordination behavior in transition metal complexes?

Methodological Answer: The diol’s stereochemistry dictates its chelation geometry. In complexes with metals like Mo or Re, the (1R,2S) configuration may favor cis- or trans-coordination modes, impacting catalytic activity. For example, (1S,2S)-cyclopentane-1,2-diol forms stable octahedral complexes with Mo(VI), enhancing deoxydehydration (DODH) reactivity . Computational modeling (DFT) can predict ligand-metal binding energies and optimize catalyst design .

Q. What competing reaction pathways arise when using this diol in deoxydehydration (DODH) reactions?

Methodological Answer: Under Mo- or Re-based catalysis, this compound may undergo DODH to form cyclopentene derivatives. However, competing C-C cleavage (observed in aromatic diols) can produce aldehydes or ketones . To suppress cleavage, optimize reaction conditions (e.g., lower temperature, H2O scavengers) and select catalysts with tailored redox potentials (e.g., Cp*MoO2 systems). Kinetic studies (e.g., in situ IR monitoring) can elucidate pathway dominance.

Q. How can computational models predict solubility and logP for this diol?

Methodological Answer: Quantitative Structure-Property Relationship (QSPR) models, trained on databases of diol physicochemical properties, predict solubility and partition coefficients (logP). Quantum chemical calculations (e.g., COSMO-RS) simulate solvent interactions, while molecular dynamics (MD) assess hydration shells. These methods align with quantum chemistry frameworks used for cyclopentane derivatives .

Q. What role does this diol play in nucleoside analog synthesis?

Methodological Answer: The cyclopentane backbone mimics ribose in nucleosides, enhancing metabolic stability. Synthetic protocols involve:

- Functionalization : Protect diol hydroxyls with acetyl or MOM groups.

- Coupling : React with nucleobases (e.g., adenine derivatives) via Mitsunobu or SN2 reactions.

- Deprotection : Remove protecting groups under mild acidic conditions. This approach is validated in antiviral compound synthesis, where cyclopentane-1,2-diol derivatives show improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.